HaloPROTAC3 is a small molecule designed to induce the degradation of proteins tagged with HaloTag, a widely used fusion tag in molecular biology. This compound is part of a class known as Proteolysis Targeting Chimeras (PROTACs), which function by harnessing the ubiquitin-proteasome system to selectively degrade target proteins. HaloPROTAC3 specifically utilizes ligands that bind to the von Hippel-Lindau E3 ligase, facilitating the ubiquitination and subsequent degradation of HaloTag-fused proteins.
HaloPROTAC3 was developed through a series of studies aimed at improving the efficacy and specificity of small molecule PROTACs. It is classified under the category of chemical probes for targeted protein degradation, which has applications in both research and therapeutic contexts. The development of HaloPROTAC3 builds on previous iterations, such as HaloPROTAC1 and HaloPROTAC2, which demonstrated varying degrees of effectiveness in protein degradation.
The synthesis of HaloPROTAC3 involves several key steps, including the design of a bifunctional molecule that can interact with both the target protein (HaloTag) and the E3 ligase (VHL). The initial synthesis begins with the selection of appropriate ligands that exhibit high affinity for VHL. These ligands are then chemically linked to a HaloTag-binding moiety using a linker that can vary in length to optimize degradation efficiency.
The synthesis typically employs solid-phase peptide synthesis techniques, allowing for precise control over the molecular structure. The final product is characterized using techniques such as high-performance liquid chromatography and mass spectrometry to confirm purity and identity.
HaloPROTAC3 features a bifunctional structure that includes a ligand for VHL on one end and a moiety that specifically binds to HaloTag on the other. The molecular design aims to create a stable yet flexible compound that can effectively bring the target protein into proximity with the E3 ligase.
The compound has been shown to induce significant degradation of GFP-HaloTag7 fusion proteins, achieving up to 90% degradation at low concentrations (625 nM), with a half-maximal degradation concentration (DC50) calculated at 19 nM . This high potency makes it one of the most effective PROTACs reported to date.
HaloPROTAC3 operates through a mechanism that involves binding to both the target protein and E3 ligase, leading to ubiquitination of the target. This process triggers proteasomal degradation, effectively reducing the levels of the desired protein within cells.
The reaction mechanism is reliant on the formation of a ternary complex involving HaloPROTAC3, the HaloTag-fused protein, and VHL. Upon binding, VHL facilitates the transfer of ubiquitin moieties onto the target protein, marking it for degradation by the proteasome.
The action of HaloPROTAC3 begins when it binds to HaloTag on the target protein while simultaneously engaging VHL. This dual binding induces conformational changes that promote ubiquitination. Once ubiquitinated, the target protein is recognized by the proteasome, leading to its degradation.
Studies indicate that treatment with HaloPROTAC3 results in rapid degradation kinetics, with approximately 50% reduction in target proteins observed within 30 minutes under optimal conditions . This rapid action highlights its potential utility in experimental settings where quick modulation of protein levels is required.
HaloPROTAC3 is characterized as a cell-permeable compound, allowing it to effectively enter cells and exert its effects on intracellular proteins. Its solubility and stability are optimized for use in biological assays.
The compound's chemical properties include specific interactions with both VHL and HaloTag, which are crucial for its function as a degrader. The structure's design minimizes off-target effects while maximizing binding affinity .
HaloPROTAC3 has significant applications in biochemical research, particularly in studies involving targeted protein degradation. It allows researchers to investigate protein function by selectively knocking down specific proteins without altering others. Additionally, its use extends into therapeutic research, where it holds promise for developing treatments that require precise modulation of protein levels, such as in cancer therapy or genetic diseases.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: